molecular formula C29H25BrN4O6S B11521975 ethyl (2E)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11521975
M. Wt: 637.5 g/mol
InChI Key: HGKWBRCPSVBZIY-BUVRLJJBSA-N
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Description

ETHYL (2E)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that features multiple functional groups, including a furan ring, a thiazolopyrimidine core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the furan ring with the 2-bromo-4-nitrophenyl substituent.
  • Construction of the thiazolopyrimidine core.
  • Coupling of the furan and thiazolopyrimidine intermediates.
  • Introduction of the ethyl ester group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The bromine atom can be substituted with other groups via nucleophilic substitution.

    Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential pharmaceutical agent with activity against specific targets.

    Industry: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives and furan-containing molecules. Compared to these, ETHYL (2E)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may offer unique properties due to its specific substituents and overall structure.

Properties

Molecular Formula

C29H25BrN4O6S

Molecular Weight

637.5 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H25BrN4O6S/c1-5-39-28(36)25-16(2)31-29-33(26(25)17-6-8-18(9-7-17)32(3)4)27(35)24(41-29)15-20-11-13-23(40-20)21-12-10-19(34(37)38)14-22(21)30/h6-15,26H,5H2,1-4H3/b24-15+

InChI Key

HGKWBRCPSVBZIY-BUVRLJJBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br)S2)C

Origin of Product

United States

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